N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps. One common route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and morpholine-containing molecules. Examples are:
Uniqueness
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropane carboxamide group, in particular, distinguishes it from other benzodioxole and morpholine derivatives.
Properties
Molecular Formula |
C17H22N2O4 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H22N2O4/c20-17(12-1-2-12)18-10-14(19-5-7-21-8-6-19)13-3-4-15-16(9-13)23-11-22-15/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,18,20) |
InChI Key |
PBAYYCVFWURGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Origin of Product |
United States |
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